2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid
Description
Properties
IUPAC Name |
2,2,4-trimethyl-1H-quinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8-7-13(2,3)14-11-5-4-9(12(15)16)6-10(8)11/h4-7,14H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPYQECEIYESLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)C(=O)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid typically involves the condensation of aniline with acetone, followed by cyclization and functional group modifications. One common method includes the use of metal-modified catalysts such as zinc, tin, or copper-exchanged tungstophosphoric acid supported on γ-Al₂O₃. This method employs microwave-assisted hydrothermal conditions to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The classical Skraup synthesis, which involves the reaction of nitroethane, aniline, and glycerol in the presence of concentrated sulfuric acid, is one such method. this process requires careful control of reaction conditions due to the exothermic nature and potential hazards associated with high temperatures and strong acids .
Chemical Reactions Analysis
Oxidation Reactions
TMDHQ-6-COOH undergoes oxidation primarily at the dihydroquinoline ring and methyl groups:
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Ring Oxidation : Exposure to strong oxidizing agents like KMnO₄ in acidic conditions converts the dihydroquinoline moiety into a fully aromatic quinoline system, forming 2,2,4-trimethylquinoline-6-carboxylic acid (yield: ~85%) .
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Methyl Group Oxidation : Tertiary methyl groups at positions 2 and 4 are oxidized to carboxylic acid groups under harsh conditions (e.g., CrO₃/H₂SO₄), yielding polycarboxylic derivatives .
Key Reaction Conditions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 80°C, 4 hrs | 2,2,4-TMQ-6-COOH | 85% | |
| CrO₃/H₂SO₄ | Reflux, 12 hrs | 2,4-Dicarboxyquinoline derivative | 62% |
Reduction Reactions
The dihydroquinoline core can undergo further reduction:
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Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ pressure (1–3 atm) saturates the quinoline ring, producing decahydroquinoline derivatives. This reaction retains the carboxylic acid group.
Example
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Substrate : TMDHQ-6-COOH
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Catalyst : 10% Pd/C
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Conditions : H₂ (2 atm), EtOH, 25°C, 6 hrs
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Product : 2,2,4-Trimethyl-decahydroquinoline-6-carboxylic acid (yield: 78%).
Substitution Reactions
The electron-rich quinoline ring facilitates electrophilic substitution:
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Halogenation : Bromination with Br₂/FeBr₃ occurs regioselectively at position 5 of the quinoline ring .
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 7 .
Regioselectivity Trends
| Reaction | Position Modified | Major Product | Yield | Source |
|---|---|---|---|---|
| Bromination (Br₂/FeBr₃) | C5 | 5-Bromo-TMDHQ-6-COOH | 73% | |
| Nitration (HNO₃/H₂SO₄) | C7 | 7-Nitro-TMDHQ-6-COOH | 68% |
Polymerization
TMDHQ-6-COOH can undergo acid-catalyzed oligomerization:
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Catalyst : Anhydrous AlCl₃ or HCl (15–25% concentration) induces dimerization/trimerization via radical or electrophilic mechanisms .
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Reaction Dynamics : Higher catalyst loads (6–8 wt% AlCl₃) favor dimer formation, while prolonged heating (>100°C) increases trimer content .
Polymerization Data
| Catalyst | Temp (°C) | Time (hrs) | Dimer Content | Trimer Content | Source |
|---|---|---|---|---|---|
| AlCl₃ (8 wt%) | 110 | 4 | 79% | 15% | |
| HCl (20%) | 130 | 6 | 62% | 28% |
Functional Group Transformations
The carboxylic acid group enables classic derivatization:
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Esterification : Reacts with alcohols (e.g., MeOH, EtOH) under H₂SO₄ catalysis to form methyl/ethyl esters (yield: 90–95%).
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Amidation : Coupling with amines via DCC/HOBt forms amides (e.g., benzylamide, yield: 82%).
Decarboxylation
Thermal or acidic decarboxylation removes the carboxylic acid group:
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Conditions : Heating at 200°C or refluxing in HBr/AcOH removes CO₂, yielding 2,2,4-trimethyl-1,2-dihydroquinoline .
Comparative Reactivity
TMDHQ-6-COOH shows distinct behavior compared to analogs:
| Compound | Oxidation Susceptibility | Polymerization Rate |
|---|---|---|
| TMDHQ-6-COOH | High (due to -COOH) | Moderate |
| 2,2,4-Trimethyl-1,2-dihydroquinoline | Low | High |
| 6-Hydroxy-TMDHQ | Moderate | Low |
Mechanistic Insights
Scientific Research Applications
Table 1: Synthesis Methods
Antioxidant Properties
Research has demonstrated that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline exhibit strong antioxidant activity. A study highlighted that 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline significantly reduced oxidative stress in rats with acetaminophen-induced liver damage. This reduction was associated with decreased levels of pro-inflammatory cytokines and improved liver function markers .
Neuroprotective Effects
Another application is in the realm of neuroprotection. The compound has shown potential in alleviating oxidative stress and inflammation in experimental models of Parkinson's disease. The study indicated that treatment with 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline improved motor coordination and reduced markers of oxidative damage in the brain .
Table 2: Biological Activities
Pharmaceutical Applications
The compound has been investigated for its potential as a pharmaceutical agent. Specifically, it acts as an inhibitor of gluconate 2-dehydrogenase, which is involved in glucose metabolism. This property may have implications for treating metabolic disorders .
Case Study: Hepatoprotective Effects
A notable case study involved administering 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline to rats subjected to acetaminophen-induced liver injury. The results showed significant hepatoprotective effects characterized by normalized liver enzyme levels and reduced histopathological alterations. This suggests its potential use as a therapeutic agent for liver diseases .
Industrial Applications
In addition to its biological significance, 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid serves as an important antioxidant in polymer chemistry. It is utilized as a synthetic intermediate for various antioxidants used in the stabilization of polymers against oxidative degradation .
Table 3: Industrial Uses
Mechanism of Action
The mechanism by which 2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Quinoline derivatives share a bicyclic aromatic structure but differ in substituent patterns, synthesis routes, and biological activities. Below is a detailed comparison:
Key Observations :
- Synthetic Routes: Microwave-assisted synthesis improves yields for carboxylic acid-functionalized quinolines (e.g., compounds 9–12 in ), while diazonium coupling introduces azo groups for structural diversification .
Key Observations :
- Toxicity Modulation: BHDQ’s benzoyl group prevents oxidation to 2,2,4-trimethyl-6-quinolone, a toxic metabolite associated with ethoxyquin .
- Antioxidant vs.
Physicochemical Properties
Key Observations :
- Carboxylic acid derivatives (e.g., compound 8) exhibit lower solubility in organic solvents compared to ethoxyquin, which is more lipophilic due to its ethoxy group.
Biological Activity
2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid (TMDHQ) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on TMDHQ's biological properties, mechanisms of action, and potential therapeutic applications.
TMDHQ is characterized by its unique structure, which includes a quinoline core and a carboxylic acid functional group. Its molecular formula is C12H13NO2, and it has a molecular weight of approximately 203.24 g/mol. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its biological activity and medicinal chemistry applications.
The biological activity of TMDHQ is primarily attributed to its ability to interact with specific molecular targets. Notably, TMDHQ has been identified as an inhibitor of gluconate 2-dehydrogenase, which is involved in carbohydrate metabolism. This interaction likely occurs through competitive binding at the enzyme's active site, thereby inhibiting the conversion of gluconate to 2-keto-gluconate.
Additionally, TMDHQ exhibits antioxidant properties that help mitigate oxidative stress by normalizing the function of the antioxidant system in cells. This mechanism has been particularly noted in studies involving liver injury models where TMDHQ reduced markers of oxidative damage and inflammation .
Antioxidant Activity
TMDHQ has demonstrated significant antioxidant activity. In experimental models of liver injury induced by acetaminophen (AAP), TMDHQ administration resulted in:
- Decreased levels of oxidative stress markers such as 8-hydroxy-2-deoxyguanosine.
- Reduced pro-inflammatory cytokines and activation of NF-κB pathways.
- Lowered activities of caspases involved in apoptosis (caspase-3, caspase-8, and caspase-9) leading to reduced cell death .
Anti-inflammatory Properties
Research indicates that TMDHQ can alleviate inflammation associated with liver damage. The compound's ability to modulate cytokine production and inhibit apoptotic pathways suggests its potential as a therapeutic agent in inflammatory diseases. In rat models treated with AAP, TMDHQ significantly improved histopathological changes and liver function markers .
Potential Therapeutic Applications
TMDHQ's diverse biological activities position it as a candidate for various therapeutic applications:
- Hepatoprotection : Its antioxidant and anti-inflammatory properties make it a promising agent for protecting the liver from drug-induced toxicity.
- Anti-allergic and Anti-asthmatic Effects : Preliminary studies suggest that TMDHQ may possess antiallergic properties, potentially useful in treating respiratory conditions.
- Cancer Research : The compound's ability to modulate metabolic pathways could be explored in cancer treatment strategies, particularly in targeting metabolic dysregulation in tumors .
Case Studies
- Hepatoprotective Effects : In a study involving rats with AAP-induced liver injury, TMDHQ was administered at doses of 25 mg/kg and 50 mg/kg. Results showed significant improvements in liver enzyme levels and histological examination compared to control groups treated only with AAP .
- Oxidative Stress Reduction : Another study highlighted the compound's role in reducing oxidative stress markers in liver tissues post-acetaminophen administration. The findings support TMDHQ's potential as an adjunct therapy for managing drug-induced hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
